molecular formula C13H15FN4O B497179 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-fluorophenyl)propanamide CAS No. 927639-92-7

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-fluorophenyl)propanamide

Cat. No.: B497179
CAS No.: 927639-92-7
M. Wt: 262.28g/mol
InChI Key: QBHIZDDWLRHMCA-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-fluorophenyl)propanamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a fluorophenyl group, and a propanamide moiety. Triazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-fluorophenyl)propanamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a nucleophile.

    Amidation Reaction: The final step involves the formation of the propanamide moiety through an amidation reaction. This can be achieved by reacting the triazole derivative with a suitable acyl chloride or anhydride in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for large-scale production. This involves:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield and purity.

    Catalysis: Use of catalysts to increase reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the triazole ring, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Hydroxylated or carbonyl derivatives of the triazole ring.

    Reduction: Alcohol derivatives of the propanamide moiety.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-fluorophenyl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent due to the biological activity of triazole derivatives.

    Biological Studies: Used in studies to understand the interaction of triazole compounds with biological targets such as enzymes and receptors.

    Pharmaceutical Development: Explored as a lead compound in the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-fluorophenyl)propanamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Receptor Binding: It can bind to receptors on cell surfaces or within cells, modulating signal transduction pathways.

    DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-1,2,4-triazol-1-yl)-N-(4-fluorophenyl)propanamide: Lacks the dimethyl groups on the triazole ring.

    3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-phenylpropanamide: Lacks the fluorine atom on the phenyl ring.

    3-(1H-1,2,4-triazol-1-yl)-N-phenylpropanamide: Lacks both the dimethyl groups on the triazole ring and the fluorine atom on the phenyl ring.

Uniqueness

    Enhanced Biological Activity: The presence of both the dimethyl groups on the triazole ring and the fluorine atom on the phenyl ring may enhance the compound’s biological activity and specificity.

    Improved Pharmacokinetics: These structural features can also improve the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

This detailed overview provides a comprehensive understanding of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-fluorophenyl)propanamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(3,5-dimethyl-1,2,4-triazol-1-yl)-N-(4-fluorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4O/c1-9-15-10(2)18(17-9)8-7-13(19)16-12-5-3-11(14)4-6-12/h3-6H,7-8H2,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHIZDDWLRHMCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CCC(=O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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